5-Chloro-6-methylimidazo[1,2-a]pyrazine
Description
Imidazo[1,2-a]pyrazine is a nitrogen-rich heterocyclic scaffold with broad applications in medicinal chemistry and materials science due to its tunable electronic properties and structural versatility . The compound 5-Chloro-6-methylimidazo[1,2-a]pyrazine features a chlorine atom at position 5 and a methyl group at position 6 (Figure 1). These substituents influence its physicochemical behavior, including solubility, stability, and intermolecular interactions.
Properties
CAS No. |
1823443-07-7 |
|---|---|
Molecular Formula |
C7H6ClN3 |
Molecular Weight |
167.59 g/mol |
IUPAC Name |
5-chloro-6-methylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H6ClN3/c1-5-7(8)11-3-2-9-6(11)4-10-5/h2-4H,1H3 |
InChI Key |
HJIUSYLYKAWGMV-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C=CN=C2C=N1)Cl |
Canonical SMILES |
CC1=C(N2C=CN=C2C=N1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
Key structural analogs differ in substituent type, position, and electronic effects (Table 1):
Key Observations :
Physicochemical and Optical Properties
- Fluorescence : Substituents significantly impact emission profiles. For example, benzoimidazopyrrolopyrazines with methyl or aryl groups exhibit aggregation-induced blue-shifted emission, valuable for OLEDs . The chloro and methyl groups in the target compound may reduce fluorescence intensity compared to π-extended analogs.
- Rotameric Stability : Imidazo[1,2-a]pyrazine derivatives exhibit rotameric conformations, with steric and electronic effects dictating equilibrium. Methyl groups (as in the target compound) may stabilize specific conformers, enhancing crystallinity .
Preparation Methods
General Synthetic Strategy
The key synthetic approach to 5-chloro-6-methylimidazo[1,2-a]pyrazine involves:
- Starting from commercially available 2-amino-5-methylpyrazine.
- Directed halogenation to introduce the chloro substituent at the 5-position.
- Cyclization with chloroacetaldehyde to form the fused imidazo ring.
This approach is guided by controlling regioselectivity during halogenation and efficient ring closure to yield the target fused heterocycle.
Stepwise Preparation Method
Halogenation of 2-Amino-5-methylpyrazine
- Starting material: 2-amino-5-methylpyrazine.
- Halogenation reagent: Chlorinating agents such as chlorine gas or N-chlorosuccinimide (NCS) can be used, but the literature highlights the use of bromination with Br2 or N-bromosuccinimide (NBS) as a parallel approach, with the chloro analogue formed via displacement reactions.
- Regioselectivity challenge: The amino group strongly directs electrophilic substitution, often leading to undesired isomers. To overcome this, the amino group is protonated to its hydrobromide salt prior to halogenation, which deactivates the directing effect and favors substitution ortho to the methyl group at C(6).
- Outcome: Formation of 5-chloro-6-methylpyrazin-2-amine after hydrolysis of the halogenated intermediate.
Cyclization with Chloroacetaldehyde
- Reagent: 2-chloroacetaldehyde (typically as a 50% aqueous solution).
- Solvent: Ethanol.
- Conditions: Reflux for approximately 4 hours.
- Mechanism: The amino group of the halogenated pyrazine reacts with the aldehyde to form an imine intermediate, which undergoes intramolecular cyclization to yield the imidazo[1,2-a]pyrazine ring system.
- Yield: Moderate to good yields reported (~44-68% over the two steps).
- Purification: Flash silica gel chromatography is used to separate the 5-chloro and 5-bromo analogues when formed as mixtures.
Representative Experimental Data
| Step | Reaction Conditions | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| Halogenation | 2-amino-5-methylpyrazine HBr salt, Br2 or NCS, controlled temperature | 2-amino-5-methylpyrazine, halogenating agent | ~50% isolated for 5-chloro-6-methylpyrazin-2-amine after hydrolysis | Protonation of amino group critical for regioselectivity |
| Cyclization | Reflux in EtOH, 4 h | 2-chloroacetaldehyde (50% aq.) | 44-68% combined yield of this compound | Mixture of bromo/chloro products possible, separated by chromatography |
Mechanistic Insights and Optimization
- Regioselectivity control: Protonation of the amino substituent reduces its directing effect, enabling selective halogenation at the 5-position adjacent to the methyl group.
- Halogen exchange: During cyclization, bromide substituents can be displaced by chloride ions generated in situ, leading to mixtures of bromo and chloro products.
- Purification challenges: The close similarity of bromo and chloro products necessitates chromatographic separation, often by HPLC.
- Yield improvement: Careful control of reaction temperature and solvent evaporation under reduced pressure improves the yield and purity of the target compound.
Summary Table of Key Preparation Parameters
| Parameter | Description | Optimal Condition/Value |
|---|---|---|
| Starting material | 2-amino-5-methylpyrazine (protonated as HBr salt) | Commercially available |
| Halogenation agent | Chlorine source (e.g., NCS) | Controlled addition, moderate temperature |
| Halogenation yield | Isolated 5-chloro-6-methylpyrazin-2-amine | ~50% |
| Cyclization reagent | 2-chloroacetaldehyde (50% aqueous) | Reflux in ethanol, 4 h |
| Cyclization yield | This compound | 44-68% (combined with bromo analogue) |
| Purification | Flash chromatography or HPLC | Required to separate regioisomers |
| Solvent system | Ethanol for cyclization | Reflux conditions |
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl at C6, chloro at C5). Coupling constants (e.g., J = 5.0 Hz for ortho protons) resolve regiochemistry .
- Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., [M+H]+ = 198.05 g/mol) .
- HPLC-PDA : Purity assessment (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .
How can regioselective functionalization be achieved at specific positions of the imidazo[1,2-a]pyrazine core?
Advanced
Regioselectivity is influenced by electronic effects and directing groups:
- C3 Functionalization : Electrophilic substitution favors C3 due to higher electron density. Use Friedel-Crafts acylation or halogenation .
- C8 Modification : Nucleophilic substitution (e.g., SNAr) targets electron-deficient C8 in bromo/chloro analogs. Copper-catalyzed cross-coupling (e.g., with morpholine) replaces halogens .
- Directed Metalation : TMPMgCl·LiCl directs magnesiation to C6, enabling selective introduction of methyl groups .
What strategies are effective in resolving contradictions in biological activity data across different studies?
Q. Advanced
- Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial activity, DPPH scavenging for antioxidants) to reduce variability .
- Control for Solubility : Dihydrochloride salts improve aqueous solubility, reducing false negatives in cellular assays .
- SAR Analysis : Compare analogs (e.g., 5-Bromo vs. 5-Chloro derivatives) to isolate substituent effects. For example, chloro derivatives show 2x higher antioxidant activity than bromo analogs due to electronegativity .
What are the common biological activities reported for this compound, and what in vitro assays are used?
Q. Basic
- Antioxidant : DPPH radical scavenging (IC₅₀ = 12–18 µM) and SOD mimetic activity .
- Antimicrobial : MIC assays against S. aureus (2–4 µg/mL) and E. coli (4–8 µg/mL) .
- Anti-inflammatory : Inhibition of TNF-α and IL-6 in LPS-induced macrophages (IC₅₀ = 10–15 µM) .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?
Q. Advanced
- C5 Substituents : Chloro > Bromo > Methyl in antioxidant activity due to electron-withdrawing effects .
- C6 Modifications : Methyl enhances lipophilicity, improving cell membrane permeability .
- Hybrid Scaffolds : Fusion with pyrazole (e.g., pyrazole-imidazo[1,2-a]pyrazine) boosts anti-inflammatory effects by targeting NF-κB .
| Derivative | Key Modification | Bioactivity Improvement | Reference |
|---|---|---|---|
| 5-Cl-6-Me-Imidazo[1,2-a]pyrazine | None (parent compound) | Baseline | |
| 5-Cl-8-Morpholino Analog | C8 morpholine substitution | 3x ↑ antimicrobial potency | |
| Pyrazole Hybrid | C2 pyrazole fusion | 50% ↓ TNF-α in sepsis models |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
